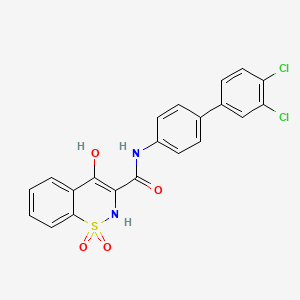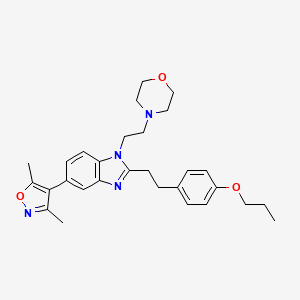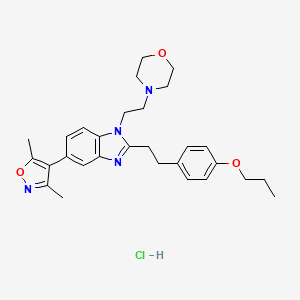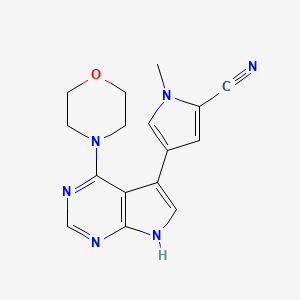
PKR-IN-C51
Übersicht
Beschreibung
PKR-IN-C51: is a compound known for its role as an inhibitor of protein kinase R. Protein kinase R is a double-stranded RNA-activated protein kinase involved in various cellular processes, including the regulation of protein synthesis and the response to viral infections. This compound is particularly noted for its ability to correct the aberrant splicing of muscleblind-like splicing regulator 1-dependent pre-messenger RNAs in cells affected by myotonic dystrophy type 1, without affecting the splicing pattern in normal cells .
Wissenschaftliche Forschungsanwendungen
Chemistry: PKR-IN-C51 is used as a tool compound in chemical research to study the inhibition of protein kinase R and its downstream effects on cellular processes .
Biology: In biological research, this compound is employed to investigate the role of protein kinase R in various cellular pathways, including stress response and apoptosis .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with aberrant splicing, such as myotonic dystrophy type 1. It is also being explored for its anti-inflammatory and anti-viral properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting protein kinase R and related pathways .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . Given the association of PKR with PTEN and the Fanconi complex, these results indicate that PKR likely has other previously unrecognized roles in nuclear signaling that may contribute to leukemic development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PKR-IN-C51 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and identity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: PKR-IN-C51 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Vergleich Mit ähnlichen Verbindungen
PKR-IN-C1: Another inhibitor of protein kinase R with a different molecular structure.
PKR-IN-C2: A compound with similar inhibitory effects but different pharmacokinetic properties
Uniqueness: PKR-IN-C51 is unique in its ability to correct aberrant splicing in myotonic dystrophy type 1 cells without affecting normal cells. This selective activity makes it a valuable tool for studying the specific pathways involved in this disease and for developing targeted therapies .
Eigenschaften
CAS-Nummer |
1314594-23-4 |
|---|---|
Molekularformel |
C23H21N5 |
Molekulargewicht |
367.45 |
IUPAC-Name |
N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
InChI-Schlüssel |
IDAWNFCAFDXMER-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



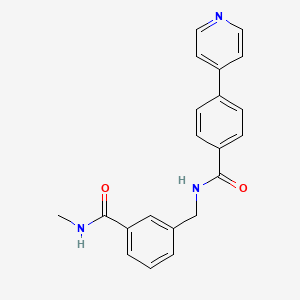
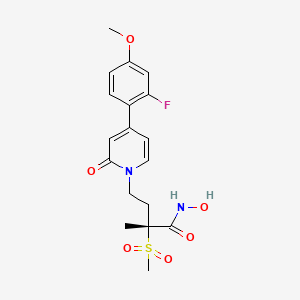
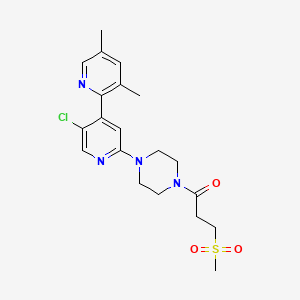
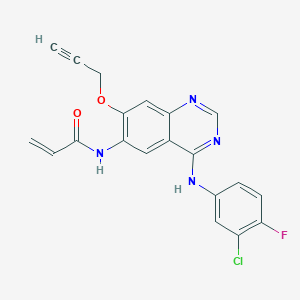
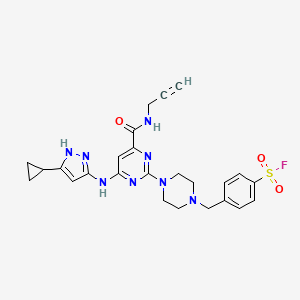
![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)
